molecular formula C6H11NO4S B3098770 1-Methanesulfonylpyrrolidine-3-carboxylic acid CAS No. 1342690-59-8

1-Methanesulfonylpyrrolidine-3-carboxylic acid

Cat. No.: B3098770
CAS No.: 1342690-59-8
M. Wt: 193.22 g/mol
InChI Key: MNRXMPRVFBDVJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methanesulfonylpyrrolidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids in two steps. The reaction conditions typically involve the use of a suitable organocatalyst and mild reaction temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar organocatalytic reactions. The scalability of these reactions allows for the efficient production of the compound with high purity and yield. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methyl-substituted pyrrolidine-3-carboxylic acid.

    Substitution: Various substituted pyrrolidine-3-carboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methanesulfonylpyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The pyrrolidine ring’s structural features also contribute to its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the methanesulfonyl group, resulting in different chemical and biological properties.

    Methanesulfonyl derivatives: Compounds with similar methanesulfonyl groups but different core structures, such as methanesulfonylbenzene.

Uniqueness

1-Methanesulfonylpyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the methanesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-methylsulfonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRXMPRVFBDVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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